METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
Description
METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative characterized by a methoxy group substituted with a 2-fluorophenyl moiety at the 4-position of the quinoline core and a methyl ester at the 2-position. For instance, quinoline derivatives like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) are synthesized via Pd-catalyzed cross-coupling reactions, suggesting similar pathways for the target compound.
Properties
IUPAC Name |
methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNXZMUWMHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves several classical and modern synthetic routes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions . Industrial production methods often utilize microwave-assisted synthesis, solvent-free conditions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution, and oxidizing agents for oxidation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups .
Scientific Research Applications
Antimalarial Activity
Methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is part of a broader class of quinoline derivatives that have shown promising antimalarial activity. A study on quinoline-4-carboxamide derivatives revealed that certain compounds exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. The lead compound from this series demonstrated an EC50 value of 120 nM and was optimized to enhance its pharmacokinetic properties, leading to excellent oral efficacy in a mouse model of malaria with effective doses below 1 mg/kg .
Table 1: Antimalarial Efficacy of Quinoline Derivatives
| Compound | EC50 (nM) | Oral Efficacy (ED90 mg/kg) |
|---|---|---|
| Lead Compound | 120 | <1 |
| Optimized Compound | Low nanomolar | <1 |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study focusing on 4-anilinoquinolines identified novel inhibitors of Mycobacterium tuberculosis. These compounds showed high potency with minimal toxicity, suggesting that this compound could be a candidate for further development against tuberculosis .
Table 2: Antitubercular Potency
| Compound | MIC90 (μM) | Toxicity Level |
|---|---|---|
| Compound A | 0.63-1.25 | Low |
| Methyl Derivative | TBD | TBD |
Case Studies and Research Findings
Several studies have documented the effectiveness of quinoline derivatives in various experimental settings:
- Case Study on Malaria : A series of quinoline derivatives were screened for activity against P. berghei, a mouse model for malaria. The results indicated that modifications to the quinoline structure could significantly enhance antimalarial potency and pharmacokinetic profiles .
- Case Study on Tuberculosis : Research into 4-anilinoquinolines revealed that specific structural features are critical for inhibiting Mycobacterium tuberculosis. The findings suggest that further optimization could yield compounds with improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of METHYL 4-[(2-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes . The compound’s fluorophenyl group enhances its binding affinity to target proteins, while the quinoline core provides structural stability .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely employs Pd-based catalysts (e.g., PdCl2(PPh3)2) and polar aprotic solvents like DMF, as seen in 4k’s synthesis. This contrasts with 1a’s instability under acidic conditions, emphasizing the role of substituents in stability.
Physicochemical and Stability Profiles
- Thermal Stability : While 4k exhibits a high melting point (223–225°C), the target compound’s ester group may lower its melting point due to reduced crystallinity.
- Chemical Stability: Unlike 1a and 1b, which degrade in simulated gastric fluid due to labile ester/oxazolidinone groups, the target compound’s methoxy and methyl ester groups may confer greater stability in neutral or basic conditions.
Functional Group Impact on Bioactivity
- Fluorine Substitution: The 2-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in drug design.
- Ester vs. Amino Groups: The methyl ester at the 2-position could serve as a prodrug moiety, whereas 4k’s amino group might enhance hydrogen-bonding interactions in biological targets.
Biological Activity
Methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoline derivative class, characterized by a quinoline core substituted with a methoxy group and a fluorophenyl moiety. The presence of these functional groups may influence its biological activity, making it a candidate for various therapeutic applications.
Biological Activities
1. Antitumor Activity:
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MKN-45 (gastric cancer), demonstrated significant cytotoxic effects. For instance, a derivative related to this compound exhibited an IC50 value of 0.14 μM against the H460 cell line, indicating potent inhibitory activity compared to standard treatments .
2. Mechanism of Action:
The mechanism by which this compound exerts its antitumor effects appears to involve inhibition of key signaling pathways associated with cancer progression. Specifically, it has been suggested that these compounds may target c-Met kinase, a known player in tumor growth and metastasis . Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
3. Antimicrobial Activity:
The compound also shows promise as an antimicrobial agent. It has been reported that quinoline derivatives can enhance the efficacy of existing antimicrobial therapies when used in combination with other agents . The structure of this compound may contribute to its ability to disrupt microbial cell functions.
Research Findings and Case Studies
Q & A
Basic Questions
Q. What are the common synthetic routes for methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate?
- Methodology : Classical protocols like the Gould–Jacob, Friedländer, or Pfitzinger reactions are foundational for quinoline core synthesis. For esterification, phosphorous oxychloride (POCl₃)-mediated coupling of carboxylic acids with phenols is widely used, as demonstrated in analogous quinoline-2-carboxylate syntheses . Transition metal catalysis (e.g., Pd-mediated cross-coupling) can introduce fluorophenyl groups. Key steps include:
- Cyclization of anilines with β-keto esters.
- Esterification under reflux with POCl₃ (yields ~65–70% in similar systems) .
- Purification via recrystallization (ethanol/water mixtures) .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography resolves bond lengths (e.g., C–C: ~1.48–1.52 Å) and dihedral angles (e.g., quinoline-phenyl torsion: ~14.7° in analogs) .
- NMR identifies substituent integration (e.g., methyl ester at δ ~3.9 ppm, fluorophenyl protons at δ ~7.2–7.5 ppm).
- IR confirms ester C=O (~1700 cm⁻¹) and ether C–O (~1250 cm⁻¹) .
Q. What biological activities are reported for analogous quinoline derivatives?
- Methodology : Screen against disease-specific targets:
- Antituberculosis : 4-Substituted quinolines inhibit mycobacterial growth (MIC₉₀: <1 µM in some cases) .
- Anticancer : Fluorophenyl groups enhance cytotoxicity (IC₅₀: ~10–50 µM in breast cancer models) .
- Neuroprotection : Quinoline-2-carboxylates reduce Aβ aggregation in Alzheimer’s models .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Catalyst screening : Use Pd(OAc)₂/XPhos for efficient C–O coupling (reported >80% yield in fluorophenyl ether synthesis) .
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Temperature control : Maintain 348–353 K during esterification to minimize side reactions .
- Automation : Continuous flow reactors improve scalability and reproducibility .
Q. What strategies address low solubility in biological assays?
- Methodology :
- Derivatization : Introduce polar groups (e.g., sulfonyl or morpholine moieties) via post-synthetic modification .
- Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to enhance aqueous dispersion .
- Prodrug design : Convert the methyl ester to a sodium salt for in vivo studies .
Q. How to perform structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 4-position .
- Computational docking : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl reductase (InhA) .
- In vitro assays : Test against HEK293 (cytotoxicity) and M. tuberculosis H37Rv (MIC determination) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., isoniazid for TB assays) .
- Metabolic stability testing : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation) .
- Structural analogs : Compare fluorophenyl vs. chlorophenyl derivatives to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
